molecular formula C17H19ClN2O2S2 B2971731 N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 378757-02-9

N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Número de catálogo: B2971731
Número CAS: 378757-02-9
Peso molecular: 382.92
Clave InChI: KGCGOFMXJNGYPI-JLHYYAGUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative characterized by a rigid bicyclic core structure. The molecule features a 1,3-thiazolidin-4-one ring with a 2-chlorophenyl substituent at the 5-position, a sulfanylidene group at position 2, and a propanamide side chain terminated by a tert-butyl group. Thiazolidinones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP for refinement and visualization .

Propiedades

IUPAC Name

N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S2/c1-17(2,3)19-14(21)8-9-20-15(22)13(24-16(20)23)10-11-6-4-5-7-12(11)18/h4-7,10H,8-9H2,1-3H3,(H,19,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCGOFMXJNGYPI-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)CCN1C(=O)/C(=C\C2=CC=CC=C2Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide (CAS No. 378757-02-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazolidinone core, which is known for its biological relevance. The compound's structure can be represented as follows:

C19H22ClN2O2S\text{C}_{19}\text{H}_{22}\text{ClN}_{2}\text{O}_{2}\text{S}

Molecular Weight: 382.90 g/mol
Solubility: Soluble in DMSO and methanol.

Synthesis

The synthesis of this compound typically involves the condensation of 2-chlorobenzaldehyde with a thiazolidinone derivative under acidic conditions, followed by acylation to introduce the tert-butyl group. The overall reaction pathway can be summarized in the following steps:

  • Formation of Thiazolidinone: Reacting 2-chlorobenzaldehyde with thiosemicarbazide.
  • Cyclization: Cyclization to form the thiazolidinone ring.
  • Acylation: Introduction of the tert-butyl group via acylation.

Antimicrobial Activity

Recent studies have demonstrated that N-tert-butyl derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance:

  • Antibacterial Activity: The compound showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .
  • Antifungal Activity: It also exhibited antifungal activity against species like Candida albicans and Aspergillus niger, with MIC values around 0.004–0.06 mg/mL .

Anticancer Activity

The compound has been evaluated for anticancer properties in several studies:

  • Cell Line Studies: In vitro tests revealed that N-tert-butyl derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), PC3 (prostate cancer), and HepG2 (liver cancer). The IC50 values for these cell lines ranged from 7.0 to 20.3 µM, indicating promising anticancer potential .
  • Mechanism of Action: Docking studies suggest that these compounds may inhibit key enzymes involved in cancer progression, such as protein kinases, thereby disrupting cell signaling pathways essential for tumor growth .

Case Study 1: Antimicrobial Efficacy

A study conducted by Zvarec et al. evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including N-tert-butyl compounds. They found that these derivatives were significantly more effective than standard antibiotics like ampicillin, particularly against resistant strains .

Case Study 2: Anticancer Activity

In a separate investigation by Mendgen et al., the anticancer activity of N-tert-butyl derivatives was tested against multiple human cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity, suggesting that specific substitutions could optimize therapeutic efficacy .

Comparación Con Compuestos Similares

(a) Arylidene Substituents

  • Target Compound : 2-chlorophenyl group at the 5-position.
    • The electron-withdrawing chlorine atom may enhance electrophilic interactions with biological targets.
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-{5-[(4-methylphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide :
    • 4-methylphenyl substituent (electron-donating methyl group) reduces electrophilicity compared to 2-chlorophenyl.
  • N-(4-Hydroxyphenyl)-3-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide :
    • 3-methoxybenzylidene group combines electron-donating (methoxy) and aromatic features, altering solubility and target affinity.

(b) Amide Side Chain Modifications

  • Target Compound: N-tert-butyl propanamide.
  • 5-[3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid : 2-hydroxybenzoic acid moiety introduces carboxylic acid functionality, improving water solubility but reducing membrane permeability.
  • N-phenylpropanamide derivatives :
    • Phenyl or hydroxyphenyl groups may engage in hydrogen bonding or π-interactions with enzymes like kinases or proteases.

Data Tables

Table 1: Structural and Physicochemical Properties of Thiazolidinone Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Inferred)
N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide C₂₀H₂₂ClN₂O₂S₂ 428.98 g/mol 2-chlorophenyl, tert-butyl Antimicrobial, anticancer
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-{5-[(4-methylphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide C₁₉H₂₁N₃O₂S₃ 435.59 g/mol 4-methylphenyl, butyl-thiadiazole Antibacterial
5-[3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid C₂₀H₁₆ClN₂O₅S₂ 469.94 g/mol 2-chlorophenyl, hydroxybenzoic acid Anti-inflammatory, enzyme inhibition
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide C₁₇H₁₅N₂O₂S₃ 383.51 g/mol Thiophene, phenyl Anticancer, kinase inhibition
N-(4-Hydroxyphenyl)-3-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide C₂₀H₁₈N₂O₄S₂ 414.50 g/mol 3-methoxybenzylidene, 4-hydroxyphenyl Antioxidant, estrogen receptor modulation

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-chlorophenyl group in the target compound likely enhances binding to electrophile-sensitive targets (e.g., cysteine proteases) compared to the 4-methylphenyl analogue .
  • Solubility vs. Permeability : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility but reduced bioavailability due to poor membrane penetration.
  • Stereochemical Effects : The Z-isomer in the thiophene analogue may exhibit distinct binding modes compared to E-configuration derivatives.
  • Biological Activity Trends: Thiazolidinones with aromatic substituents (phenyl, thiophene) show promise in kinase inhibition, while hydroxy/methoxy groups correlate with antioxidant activity .

Q & A

Q. What are the recommended synthetic routes for preparing N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide?

  • The compound can be synthesized via a multi-step procedure involving: (i) Condensation of 2-chlorobenzaldehyde with thiazolidinone precursors to form the methylidene-thiazolidinone core. (ii) Acylation of the tert-butyl propanamide side chain using reagents like acyl chlorides in the presence of triethylamine (TEA) as a base, followed by purification via column chromatography (MeOH/DCM gradients) . (iii) Confirmation of the (5E)-configuration using NMR (e.g., coupling constants for olefinic protons) and mass spectrometry (EI-MS or ESI-HRMS) .

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX-2018/3 for structure refinement . For visualization, employ ORTEP-3 or WinGX to generate thermal ellipsoid plots and validate bond lengths/angles . Note that the sulfanylidene group may exhibit rotational disorder; address this with constrained refinement or twin modeling in SHELXL .

Q. What analytical techniques are critical for verifying purity and structural integrity?

  • Combine: (i) HPLC-PDA (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>98%). (ii) 1H/13C-NMR to confirm substituent integration and absence of byproducts (e.g., unreacted 2-chlorobenzaldehyde). (iii) IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1200 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s bioactivity mechanisms?

  • Perform docking studies (AutoDock Vina, GOLD) against target proteins (e.g., kinases or enzymes with thiazolidinone-binding domains). Focus on the sulfanylidene group’s electron-withdrawing effects and the 2-chlorophenyl group’s hydrophobic interactions . Validate predictions with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability over 50–100 ns trajectories.

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • If conflicting IC50 values arise: (i) Standardize assay conditions (e.g., ATP concentration in kinase assays). (ii) Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, which accounts for solvent effects and stoichiometry . (iii) Compare with structurally analogous compounds (e.g., furan/thiophene-substituted thiazolidinones) to isolate the role of the 2-chlorophenyl group .

Q. How can the compound’s reactivity in solution be optimized for stability?

  • Conduct accelerated degradation studies under varied pH (2–12), temperature (25–60°C), and light exposure. Monitor degradation products via LC-MS. Stabilize the sulfanylidene group by: (i) Adding antioxidants (e.g., BHT at 0.1% w/v) to prevent oxidation. (ii) Using aprotic solvents (e.g., DMF or DMSO) to minimize hydrolysis .

Q. What methods validate the compound’s role in modulating oxidative stress pathways?

  • Use ROS (reactive oxygen species) assays (e.g., DCFH-DA fluorescence in cell lines). Pair with Western blotting to quantify downstream markers like Nrf2 or SOD1. For in vivo relevance, employ knockout models (e.g., Nrf2−/− mice) to confirm pathway specificity .

Methodological Considerations Table

Research ObjectiveKey MethodologyTools/SoftwareCritical Parameters
Structural ConfirmationSCXRD refinementSHELX-2018/3, WinGXResolution (<1.0 Å), R-factor (<5%)
Bioactivity ScreeningKinase inhibition assayADP-Glo™ Kinase AssayATP concentration (10 µM), Z’-factor (>0.5)
Stability ProfilingForced degradation studyLC-MS (Q-TOF)pH (7.4 PBS), light intensity (1.2 million lux-hours)
Computational AnalysisMolecular dockingAutoDock VinaGrid box size (20×20×20 Å), exhaustiveness=50

Notes for Experimental Design

  • Stereochemical Pitfalls : The (5E)-configuration is critical; confirm via NOESY (absence of cross-peaks between methylidene and thiazolidinone protons) .
  • Data Reproducibility : Pre-purify starting materials (e.g., 2-chlorobenzaldehyde via distillation) to avoid side reactions .
  • Contradictory Crystallography : If SHELXL refinement fails due to disorder, use twin law analysis (e.g., BASF parameter adjustment) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.